molecular formula C13H20O4 B14225527 2-[2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethoxy]ethyl prop-2-enoate CAS No. 501427-38-9

2-[2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethoxy]ethyl prop-2-enoate

Cat. No.: B14225527
CAS No.: 501427-38-9
M. Wt: 240.29 g/mol
InChI Key: IIKKFNIVSUQHEC-UHFFFAOYSA-N
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Description

2-[2-(7-Oxabicyclo[410]heptan-3-yl)ethoxy]ethyl prop-2-enoate is a chemical compound that features a unique bicyclic structure

Preparation Methods

The synthesis of 2-[2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethoxy]ethyl prop-2-enoate typically involves the reaction of 7-oxabicyclo[4.1.0]heptan-3-yl derivatives with ethylene oxide and subsequent esterification with acrylic acid. The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yield and purity .

Chemical Reactions Analysis

2-[2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethoxy]ethyl prop-2-enoate undergoes various chemical reactions, including:

Scientific Research Applications

2-[2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethoxy]ethyl prop-2-enoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethoxy]ethyl prop-2-enoate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved often include signal transduction mechanisms that lead to changes in cellular functions .

Comparison with Similar Compounds

Compared to similar compounds, 2-[2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethoxy]ethyl prop-2-enoate stands out due to its unique bicyclic structure, which imparts distinct chemical and physical properties. Similar compounds include:

Properties

CAS No.

501427-38-9

Molecular Formula

C13H20O4

Molecular Weight

240.29 g/mol

IUPAC Name

2-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethoxy]ethyl prop-2-enoate

InChI

InChI=1S/C13H20O4/c1-2-13(14)16-8-7-15-6-5-10-3-4-11-12(9-10)17-11/h2,10-12H,1,3-9H2

InChI Key

IIKKFNIVSUQHEC-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OCCOCCC1CCC2C(C1)O2

Origin of Product

United States

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